6-Bromo-2,3'-bipyridine
Overview
Description
6-Bromo-2,3’-bipyridine is an organic compound with the molecular formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 6th position of one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 6-Bromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases like triphenylphosphine and potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted bipyridines
- Coupled bipyridine derivatives
- Oxidized or reduced forms of bipyridine
Scientific Research Applications
6-Bromo-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with various metal ions, which are useful in catalytic processes.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3’-bipyridine largely depends on its role as a ligand. It coordinates with metal ions to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved include:
Metal Coordination: The nitrogen atoms in the bipyridine rings coordinate with metal centers, stabilizing the metal-ligand complex.
Catalytic Activity: The metal-ligand complexes facilitate electron transfer and activation of substrates, enhancing the rate of chemical reactions.
Comparison with Similar Compounds
- 2,2’-Bipyridine
- 4,4’-Bipyridine
- 6,6’-Dibromo-2,2’-bipyridine
- 2-Bromo-6-methylpyridine
Uniqueness: 6-Bromo-2,3’-bipyridine is unique due to the specific position of the bromine atom, which influences its reactivity and coordination properties. Compared to other bipyridine derivatives, it offers distinct advantages in forming stable metal complexes and participating in selective chemical reactions.
Properties
IUPAC Name |
2-bromo-6-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCXTRCHSSUWJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543424 | |
Record name | 6-Bromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106047-28-3 | |
Record name | 6-Bromo-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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